molecular formula C7H15Cl2N B1312733 1-(3-chloropropyl)pyrrolidine Hydrochloride CAS No. 57616-69-0

1-(3-chloropropyl)pyrrolidine Hydrochloride

Cat. No. B1312733
CAS RN: 57616-69-0
M. Wt: 184.1 g/mol
InChI Key: UUPCYQIIQHSPKR-UHFFFAOYSA-N
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Description

1-(3-chloropropyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number 57616-69-0 . It has a molecular weight of 184.11 . It is typically stored at room temperature .


Molecular Structure Analysis

The molecular formula of 1-(3-chloropropyl)pyrrolidine hydrochloride is C7H15Cl2N . The InChI key is UUPCYQIIQHSPKR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-(3-chloropropyl)pyrrolidine hydrochloride is a solid at room temperature . It has a melting point of 139-143°C .

Scientific Research Applications

  • Pharmaceutical Industry

    • Pyrrolidines are among the most important synthetic fragments for designing drugs .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • A number of pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
  • Organic Chemistry

    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
    • In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .
    • Intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Safety And Hazards

This compound is classified under GHS05 and GHS07 hazard pictograms . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Pyrrolidine, a related compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that 1-(3-chloropropyl)pyrrolidine hydrochloride could also have potential applications in drug discovery.

properties

IUPAC Name

1-(3-chloropropyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN.ClH/c8-4-3-7-9-5-1-2-6-9;/h1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPCYQIIQHSPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468748
Record name 1-(3-chloropropyl)pyrrolidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloropropyl)pyrrolidine Hydrochloride

CAS RN

57616-69-0
Record name 1-(3-chloropropyl)pyrrolidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chloropropyl)pyrrolidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 1-bromo-3-chloropropane (99.5 kg) in toluene (237 kg) was heated to 40-45° C. To this solution was added pyrrolidine (94.5 kg) over 1.5 hours, maintaining the temperature at 40-45° C. A line wash of toluene (37 kg) was applied and the reaction maintained at 40-45° C. for a further four hours. The reaction mixture was cooled to 20-25° C. and washed with water (211 kg). Further water (138 kg) was added and the pH adjusted to 8.8-9.0 by the addition of 34% w/w hydrochloric acid (4.7 kg). The aqueous phase was separated and discarded. To the organic phase was added 34% w/w hydrochloric acid (61 kg) until the pH was 0.5-1.0. The aqueous was separated and concentrated under vacuum, maintaining the temperature <50° C. until the toluene content was <0.1%, giving an aqueous solution of 1-(3-chloropropyl)pyrrolidine hydrochloride 129.1 kg at 71.5% w/w, 79.9%
Quantity
99.5 kg
Type
reactant
Reaction Step One
Quantity
237 kg
Type
solvent
Reaction Step One
Quantity
94.5 kg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
YH Lee, MC Shin, YD Yun, SY Shin, JM Kim… - Bioorganic & medicinal …, 2015 - Elsevier
Alzheimer’s disease (AD), a progressive and neurodegenerative disorder of the brain, is the most common cause of dementia among elderly people. To date, the successful therapeutic …
Number of citations: 36 www.sciencedirect.com
PC Lv, K Agama, C Marchand, Y Pommier… - Journal of Medicinal …, 2014 - ACS Publications
Tyrosyl-DNA phosphodiesterase I (TDP1) repairs stalled topoisomerase I (Top1)–DNA covalent complexes and has been proposed to be a promising and attractive target for cancer …
Number of citations: 41 pubs.acs.org
MG Nizi, J Desantis, Y Nakatani, S Massari… - European Journal of …, 2020 - Elsevier
Targeting energy metabolism in Mycobacterium tuberculosis (Mtb) is a new paradigm in the search for innovative anti-TB drugs. NADH:menaquinone oxidoreductase is a non-proton …
Number of citations: 13 www.sciencedirect.com
P González-Naranjo, N Pérez-Macias, C Pérez… - European Journal of …, 2019 - Elsevier
Multitarget cannabinoids could be a promising therapeutic strategic to fight against Alzheimer's disease. In this sense, our group has developed a new family of indazolylketones with …
Number of citations: 17 www.sciencedirect.com
Z Tang, C Wu, T Wang, K Lao, Y Wang, L Liu… - European Journal of …, 2016 - Elsevier
The estrogen receptors have played important roles in breast cancer development and progression. Selective estrogen receptor modulators, such as Tamoxifen, have showed great …
Number of citations: 29 www.sciencedirect.com
B Sun, J Liu, Y Gao, H Zheng, L Li, Q Hu… - European Journal of …, 2017 - Elsevier
A series of novel nitrogen-containing macrocyclic bisbibenzyl derivatives was designed, synthesized, and evaluated for antiproliferative activity against three anthropic cancer cell lines. …
Number of citations: 21 www.sciencedirect.com

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